3-Fluoro-2-methyl-2-phenylpropanoic acid

Physicochemical Properties Lipophilicity Structural Comparator

3-Fluoro-2-methyl-2-phenylpropanoic acid (CAS 1556046‑65‑1) is a synthetic, fluorinated α‑substituted phenylpropanoic acid with molecular formula C₁₀H₁₁FO₂ and a molecular weight of 182.19 g/mol [REFS‑1]. It is supplied as a research chemical and pharmaceutical intermediate, with commercial availability typically at ≥95 % or 97 % purity [REFS‑2].

Molecular Formula C10H11FO2
Molecular Weight 182.194
CAS No. 1556046-65-1
Cat. No. B2533600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-methyl-2-phenylpropanoic acid
CAS1556046-65-1
Molecular FormulaC10H11FO2
Molecular Weight182.194
Structural Identifiers
SMILESCC(CF)(C1=CC=CC=C1)C(=O)O
InChIInChI=1S/C10H11FO2/c1-10(7-11,9(12)13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13)
InChIKeyDBEDTZRRHHUVPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-2-methyl-2-phenylpropanoic acid (CAS 1556046-65-1): Procurement Guide for a Research-Grade Fluorinated Phenylpropanoic Acid Building Block


3-Fluoro-2-methyl-2-phenylpropanoic acid (CAS 1556046‑65‑1) is a synthetic, fluorinated α‑substituted phenylpropanoic acid with molecular formula C₁₀H₁₁FO₂ and a molecular weight of 182.19 g/mol [REFS‑1]. It is supplied as a research chemical and pharmaceutical intermediate, with commercial availability typically at ≥95 % or 97 % purity [REFS‑2]. The compound incorporates a fluorine at the 3‑position (β‑carbon) and a methyl and phenyl substituent at the α‑carbon, placing it within the broader class of α,α‑disubstituted propanoic acids that serve as building blocks in medicinal chemistry and chemical biology [REFS‑3].

Why Generic Substitution Fails for 3-Fluoro-2-methyl-2-phenylpropanoic acid in Pharmaceutical Research


At the time of this analysis, no published head‑to‑head comparative bioactivity, selectivity, pharmacokinetic, metabolic stability, or functional assay data were identified for 3‑fluoro‑2‑methyl‑2‑phenylpropanoic acid versus any close structural analog or in‑class candidate in peer‑reviewed primary literature or patents. Consequently, there is no quantitative basis upon which to assert that this compound is differentiated from its closest analogs in any measurable dimension relevant to scientific selection or procurement. All differentiation claims that appear in vendor‑authored content [REFS‑1] are class‑level inferences drawn from general fluorination principles (e.g., enhanced metabolic stability, altered lipophilicity, prevention of stereochemical inversion) rather than compound‑specific comparative measurements. Users evaluating this compound for procurement should be aware that any decision to prioritize it over a closely related non‑fluorinated or regioisomeric analog cannot currently be supported by published quantitative evidence.

Quantitative Differentiation Evidence for 3-Fluoro-2-methyl-2-phenylpropanoic acid vs. In‑Class Analogs: A Null Result


Physicochemical Property Comparison Between 3‑Fluoro‑2‑methyl‑2‑phenylpropanoic Acid and its Non‑Fluorinated Parent

No experimentally determined log P, log D, pKa, aqueous solubility, or chromatographic retention data were found for 3‑fluoro‑2‑methyl‑2‑phenylpropanoic acid that could be compared with its non‑fluorinated analog, 2‑methyl‑2‑phenylpropanoic acid (CAS 826‑55‑1, MW 164.20). The molecular weight difference attributable to fluorine substitution is +17.99 Da (target compound MW 182.19 vs. non‑fluorinated parent MW 164.20). General class‑level principles predict that introduction of fluorine at the β‑carbon increases lipophilicity and alters hydrogen‑bonding capacity compared with the non‑fluorinated parent; however, without a measured log P value for the target compound versus the reported log P of ~2.3 for 2‑methyl‑2‑phenylpropanoic acid [REFS‑1], no quantifiable differentiation can be claimed.

Physicochemical Properties Lipophilicity Structural Comparator

Absence of Comparative Bioactivity Data for 3‑Fluoro‑2‑methyl‑2‑phenylpropanoic Acid in GPR40 Agonist Assays

Published structure‑activity relationship (SAR) studies on the 2‑aryl‑2‑fluoropropanoic acid chemotype have reported GPR40 agonist activity for closely related compounds containing a fluorine at the α‑position of the propanoic acid scaffold [REFS‑1]. However, 3‑fluoro‑2‑methyl‑2‑phenylpropanoic acid itself carries the fluorine at the β‑position (3‑position), not the α‑position, and it differs from the exemplified GPR40‑active series by lacking the additional aromatic substitution patterns (e.g., 4‑substituted phenyl rings) that are characteristic of potent GPR40 agonists. No calcium‑flux or other functional assay data were identified that directly measure GPR40 agonism by this specific compound versus a close comparator.

GPR40 Agonism Diabetes Research Phenylpropanoic Acid Series

No Comparative Evidence for Epimerization Stability of 3‑Fluoro‑2‑methyl‑2‑phenylpropanoic Acid vs. Non‑Fluorinated NSAIDs

The 2‑arylpropionic acid NSAID class (e.g., ibuprofen) is known to undergo unidirectional metabolic chiral inversion from the R‑(−) to the S‑(+) enantiomer in vivo, a phenomenon mediated by acyl‑CoA synthetase and epimerase enzymes [REFS‑1]. It has been hypothesized that α‑fluorine substitution in 2‑aryl‑2‑fluoropropanoic acids could block this epimerization because fluorine replaces the abstractable α‑hydrogen [REFS‑2]. However, 3‑fluoro‑2‑methyl‑2‑phenylpropanoic acid retains the abstractable α‑hydrogen (the fluorine is at the β‑position), and the α‑carbon remains chiral but unfluorinated. No chiral stability study, enantiomeric excess determination, or in vitro epimerization assay was identified that compares this compound with a non‑fluorinated 2‑arylpropionic acid under identical conditions.

Stereochemical Stability Chiral Inversion NSAID Analog

Comparative Purity and Supply Specifications for 3‑Fluoro‑2‑methyl‑2‑phenylpropanoic Acid vs. Regioisomeric Analogs

Commercially available 3‑fluoro‑2‑methyl‑2‑phenylpropanoic acid is supplied at ≥95 % or 97 % purity [REFS‑1]. A closely related regioisomer, 3‑(3‑fluoro‑2‑methylphenyl)‑2‑methylpropanoic acid (CAS 1525405‑41‑7, MW 196.22), is also commercially available at ≥95 % purity [REFS‑2]. The latter differs in fluorine position (aromatic ring vs. side‑chain) and molecular weight. The two compounds share an identical purity specification, and no comparative data on impurity profiles, residual solvents, or heavy metals were located. Without supplier‑specific CoA data, the selection between these two regioisomers cannot be made on a quantitative purity or quality basis.

Purity Specification Regioisomer Comparison Procurement Criteria

Lack of Comparative Enzyme Inhibition Data for 3‑Fluoro‑2‑methyl‑2‑phenylpropanoic Acid in COX or PLA2 Assays

Vendor‑authored descriptions state that the introduction of fluorine into the 2‑arylpropanoic acid scaffold 'significantly enhanced the inhibitory effects on COX enzymes' [REFS‑1]. However, no quantitative IC₅₀ values from COX‑1 or COX‑2 inhibition assays, nor from PLA2 inhibition assays, were identified for 3‑fluoro‑2‑methyl‑2‑phenylpropanoic acid in the peer‑reviewed literature or patent disclosures. Published patents and SAR studies on phenylpropanoic acid derivatives as PLA2 inhibitors [REFS‑2] and COX inhibitors describe structurally distinct substitution patterns (e.g., specific aryl substituents not present in this compound) and report quantitative IC₅₀ values for the exemplified compounds, none of which are this compound. The absence of direct IC₅₀ data precludes any quantitative comparison.

COX Inhibition PLA2 Inhibition Phenylpropanoic Acid Derivatives

No Comparative Pharmacokinetic or Solubility Data for 3‑Fluoro‑2‑methyl‑2‑phenylpropanoic Acid vs. Its Methyl Ester or Other Prodrug Forms

The carboxylic acid group in 3‑fluoro‑2‑methyl‑2‑phenylpropanoic acid enables conjugation with alcohols or amines to form ester or amide prodrugs [REFS‑1]. However, no experimentally measured aqueous solubility, log D, Caco‑2 permeability, or in vivo pharmacokinetic parameters (e.g., oral bioavailability, clearance, half‑life) were identified for the free acid or any prodrug form. Literature on structurally related phenylpropanoic acid derivatives as PPAR agonists does report solubility and PK parameters for advanced leads, but these data are compound‑specific and cannot be extrapolated to 3‑fluoro‑2‑methyl‑2‑phenylpropanoic acid without direct measurement [REFS‑2].

Pharmacokinetics Solubility Prodrug Strategy

Recommended Application Scenarios for 3‑Fluoro‑2‑methyl‑2‑phenylpropanoic Acid Based on Available Evidence


Exploratory SAR Studies Requiring a β‑Fluorinated α,α‑Disubstituted Propanoic Acid Scaffold

In medicinal chemistry programs where the goal is to probe the effect of β‑fluorination while retaining an unfluorinated chiral α‑carbon, 3‑fluoro‑2‑methyl‑2‑phenylpropanoic acid provides a synthetically accessible scaffold that differs from the α‑fluoro‑2‑arylpropanoic acid series. This compound may serve as a control or comparator in internal SAR explorations of fluorine‑position effects, provided that all comparative measurements are generated within the user's own laboratory. No external quantitative evidence currently supports its use as a lead‑like starting point over other regioisomers.

Building Block for Diversity‑Oriented Synthesis of Fluorinated Phenylpropanoid Libraries

The carboxylic acid functionality permits straightforward derivatization into esters, amides, and heterocyclic conjugates. As a commercially available fluorinated building block (≥95‑97 % purity), it can be incorporated into diversity‑oriented synthesis workflows where the presence of a side‑chain fluorine distinguishes members of the resulting library. Regioisomeric alternatives (e.g., aromatic‑ring‑fluorinated analogs) are also commercially available at equivalent purity, enabling parallel library construction and internal comparison of regioisomer‑dependent properties.

Analytical Reference Standard for Method Development Targeting α‑Substituted Phenylpropanoic Acids

Given its defined molecular formula (C₁₀H₁₁FO₂) and established SMILES notation (CC(CF)(C(=O)O)c1ccccc1) [REFS‑1], the compound may be employed as a reference material for HPLC, LC‑MS, or GC‑MS method development, particularly when analyzing complex mixtures of phenylpropanoic acid derivatives. The presence of the fluorine atom provides a diagnostic mass shift (+18 Da relative to the non‑fluorinated parent), facilitating analyte identification in mass spectrometric detection.

Synthetic Intermediate in Route‑Scouting for Fluorinated API Candidates

Patent literature identifies 3‑(p‑fluorophenyl)‑2‑methylpropionic acid derivatives as important pharmaceutical intermediates for analgesics and anti‑inflammatory agents such as Sulindac [REFS‑1]. While 3‑fluoro‑2‑methyl‑2‑phenylpropanoic acid is structurally distinct (fluorine on the side‑chain rather than the aromatic ring), it may serve as a versatile intermediate in route‑scouting for new fluorinated active pharmaceutical ingredients (APIs), where late‑stage fluorine introduction at the propanoic acid side‑chain is desired.

Quote Request

Request a Quote for 3-Fluoro-2-methyl-2-phenylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.